9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly in the structure of nucleotides. This compound is characterized by the presence of a cyclopropyl group attached to the purine ring and a 3,4-dimethoxyphenyl group attached to the nitrogen atom at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between formamide and a suitable aldehyde, followed by cyclization.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a diazo compound and a transition metal catalyst.
Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be attached through a nucleophilic substitution reaction, where the nitrogen atom at the 9th position of the purine ring acts as a nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyclopropyl group or the purine ring, potentially leading to ring-opening or hydrogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Products may include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Products may include cyclopropylamine or partially hydrogenated purine derivatives.
Substitution: Products may include various substituted purine derivatives with different functional groups.
Scientific Research Applications
9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The cyclopropyl and 3,4-dimethoxyphenyl groups contribute to its binding affinity and specificity, influencing its overall activity.
Comparison with Similar Compounds
Similar Compounds
9-cyclopropyl-9H-purin-6-amine: Lacks the 3,4-dimethoxyphenyl group, which may result in different biological activity.
N-(3,4-dimethoxyphenyl)-9H-purin-6-amine: Lacks the cyclopropyl group, potentially affecting its binding properties.
9H-purin-6-amine: The parent compound without any substituents, serving as a reference for understanding the effects of the cyclopropyl and 3,4-dimethoxyphenyl groups.
Uniqueness
The presence of both the cyclopropyl and 3,4-dimethoxyphenyl groups in 9-cyclopropyl-N-(3,4-dimethoxyphenyl)-9H-purin-6-amine makes it unique compared to other purine derivatives. These groups influence its chemical reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
9-cyclopropyl-N-(3,4-dimethoxyphenyl)purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-22-12-6-3-10(7-13(12)23-2)20-15-14-16(18-8-17-15)21(9-19-14)11-4-5-11/h3,6-9,11H,4-5H2,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYGKRRBJBKQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.